REACTION_SMILES
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[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([N+:13]([O-:14])=[O:15])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1)=[O:16].[CH3:27][C:28]#[N:29].[CH:24]([OH:25])=[O:26]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([NH2:13])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(N)cc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |